Tetrakis(trifluorophosphine)nickel
Description
Structure
2D Structure
Properties
IUPAC Name |
nickel;trifluorophosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4F3P.Ni/c4*1-4(2)3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBNRHVYQQTHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
FP(F)F.FP(F)F.FP(F)F.FP(F)F.[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F12NiP4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160723 | |
| Record name | Tetrakis(trifluorophosphine)nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.569 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13859-65-9 | |
| Record name | Tetrakis(trifluorophosphine)nickel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13859-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrakis(trifluorophosphine)nickel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013859659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(trifluorophosphine)nickel | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(trifluorophosphine)nickel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.166 | |
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Historical Context and Discovery
The exploration of ligands capable of stabilizing metals in low oxidation states, analogous to carbon monoxide (CO), led to the investigation of phosphorus trifluoride (PF₃). In 1951, Geoffrey Wilkinson and his colleague Irvine reported the discovery and synthesis of the zerovalent nickel complex, Tetrakis(trifluorophosphine)nickel(0). ubbcluj.ro This discovery was a pivotal moment in the development of metal trifluorophosphine chemistry.
The initial synthesis demonstrated that Ni(PF₃)₄ is a volatile liquid that exhibits considerably greater stability than its carbonyl counterpart, Nickel Tetracarbonyl [Ni(CO)₄]. ubbcluj.ro Early synthetic methods involved the direct reaction of nickel metal with phosphorus trifluoride at elevated temperatures and pressures. wikipedia.org For example, reacting nickel metal with PF₃ at 100°C and 35 MPa pressure yields Ni(PF₃)₄. wikipedia.org Subsequent research focused on developing milder synthetic routes, such as the displacement of other ligands. In 1965, a new synthesis was reported involving the reaction of nickelocene (B73246) with phosphorus trifluoride under significantly milder conditions, which contrasted with the high-pressure methods previously required. rsc.org
Significance in Modern Inorganic and Organometallic Chemistry
Coordination Chemistry Principles in [Ni(PF₃)₄] Synthesis
The formation of this compound(0) is governed by fundamental principles of coordination chemistry, particularly the electronic state of the central metal atom and the nature of the coordinating ligands.
Role of Nickel(0) Oxidation State
A crucial aspect of the synthesis of [Ni(PF₃)₄] is the utilization of nickel in its zero-oxidation state (Ni(0)). doubtnut.comquora.com In this state, the nickel atom possesses a full d-electron shell (d¹⁰ configuration). quora.comadichemistry.com This electron-rich nature of the Ni(0) center is pivotal for forming stable bonds with ligands like trifluorophosphine. The synthesis often starts with a Ni(II) precursor which is reduced to Ni(0) in situ, or it can begin directly with a Ni(0) source. rsc.orgnih.gov The formation of the tetrahedral [Ni(PF₃)₄] complex involves the hybridization of the nickel's 4s and 4p orbitals to form four sp³ hybrid orbitals, which then accept electron pairs from the four trifluorophosphine ligands. quora.comadichemistry.com
Ligand Affinity and Stabilization by Trifluorophosphine
Trifluorophosphine (PF₃) is an excellent ligand for stabilizing low-valent transition metals like nickel(0). nih.gov Its efficacy stems from its electronic properties. While it acts as a σ-donor through the lone pair on the phosphorus atom, it is also a strong π-acceptor. The empty σ* orbitals on the phosphorus-fluorine bonds can accept electron density from the filled d-orbitals of the nickel atom. This back-bonding interaction strengthens the nickel-ligand bond and stabilizes the complex. The ability of PF₃ to effectively withdraw electron density from the metal center makes it a strong-field ligand, favoring the pairing of electrons in the d-orbitals. quora.comadichemistry.com This strong interaction results in a stable, tetrahedral complex. nih.gov
Established Synthetic Routes
There are two primary methods for the synthesis of this compound(0): ligand substitution from nickel tetracarbonyl and the direct reaction of nickel metal with phosphorus trifluoride.
Ligand Substitution from Nickel Tetracarbonyl [Ni(CO)₄]
One of the most common and effective methods for preparing [Ni(PF₃)₄] involves the displacement of carbon monoxide (CO) ligands from nickel tetracarbonyl, [Ni(CO)₄]. wikipedia.org
The reaction proceeds by treating nickel tetracarbonyl with phosphorus trifluoride. The substitution is typically carried out in the gas phase or in a suitable solvent. The reaction is a stepwise process where the CO ligands are sequentially replaced by PF₃ ligands.
Ni(CO)₄ + 4 PF₃ → Ni(PF₃)₄ + 4 CO
Controlling the reaction conditions, such as temperature, pressure, and stoichiometry, is essential to achieve complete substitution and obtain a high yield of the desired product. The progress of the reaction can be monitored by observing the changes in the infrared spectrum, as the stretching frequencies of the CO and PF₃ ligands are distinct.
| Precursor | Reagent | Product | Conditions |
| Nickel Tetracarbonyl [Ni(CO)₄] | Phosphorus Trifluoride (PF₃) | This compound(0) [Ni(PF₃)₄] | Controlled temperature and pressure |
Direct Reaction of Nickel with Phosphorus Trifluoride
An alternative synthetic route involves the direct reaction of finely divided nickel metal with phosphorus trifluoride at elevated temperatures and pressures. researchgate.net
Ni(s) + 4 PF₃(g) → Ni(PF₃)₄(g)
This method, analogous to the Mond process for the purification of nickel using carbon monoxide, leverages the volatility of the [Ni(PF₃)₄] complex. wikipedia.org The reaction requires forcing conditions to overcome the activation energy for the reaction between the solid metal and the gaseous ligand. The product is then collected as a condensate by cooling the reaction stream.
| Reactant 1 | Reactant 2 | Product | Conditions |
| Nickel (metal) | Phosphorus Trifluoride (gas) | This compound(0) (gas) | High temperature and pressure |
Process Parameters and Optimization (e.g., temperature, pressure)
The optimization of process parameters is critical, particularly in applications such as chemical vapor deposition (CVD), where this compound serves as a precursor for depositing nickel-containing thin films. Research into the CVD of nickel silicide films using Ni(PF₃)₄ and trisilane (Si₃H₈) provides specific optimized parameters. In this process, a continuous nickel film can be deposited on a silicon surface at temperatures below 200°C. researchgate.net
For the deposition of nickel silicide films, the substrate temperature is a key variable. A typical deposition temperature is maintained at 200°C with a working pressure of 30 Pa. atlas.jp The flow rates of the precursors are also finely controlled; for instance, the flow rate of Ni(PF₃)₄ can be set to 4 sccm, while the flow rate of Si₃H₈ is varied to control the composition of the resulting Ni-silicide film. atlas.jp The compound's high vapor pressure, 215 Torr at 30°C, makes it suitable for use with a mass flow controller, allowing for precise control over the deposition process. researchgate.net
Below is a data table summarizing the typical CVD process parameters:
| Parameter | Value | Reference |
|---|---|---|
| Deposition Temperature | 200°C | atlas.jp |
| Pressure | 30 Pa | atlas.jp |
| Ni(PF₃)₄ Flow Rate | 4 sccm | atlas.jp |
| Si₃H₈ Flow Rate | 0 to 60 sccm | atlas.jp |
Alternative Precursors and Methods (e.g., Bis(cyclopentadienyl)nickel)
While direct synthesis methods exist, alternative routes using different precursors have been developed to enhance yield and purity. A notable alternative method involves the use of Bis(cyclopentadienyl)nickel(II), also known as nickelocene (B73246) (Ni(C₅H₅)₂), as the starting material. researchgate.netwikipedia.org
This synthesis route involves the reaction of nickelocene with trifluorophosphine (PF₃). researchgate.net The reaction is advantageous as it proceeds with a high yield, reported to be over 80%. atlas.jp Nickelocene is a bright green, paramagnetic solid organonickel compound, which serves as a convenient source of nickel atoms for the synthesis. wikipedia.orgsigmaaldrich.com The cyclopentadienyl (B1206354) ligands in nickelocene are displaced by the incoming trifluorophosphine ligands to form the final this compound product. This method is a significant departure from syntheses that might use nickel metal directly and offers a pathway to a high-purity product. researchgate.netatlas.jp
Purification and High-Purity Synthesis Techniques
Achieving high purity is essential for the applications of this compound, especially in the electronics industry. The physical properties of the compound, such as its relatively low boiling point of 70.6°C and its thermal decomposition temperature of 180°C, are leveraged in purification techniques. ereztech.com
The synthesis method starting from Bis(cyclopentadienyl)nickel and trifluorophosphine is itself a high-purity synthesis technique, capable of producing Ni(PF₃)₄ with metal purity where contaminants are less than 10 ppm as determined by inductively coupled plasma mass spectrometry (ICP-MS). atlas.jp
Given its volatility, fractional distillation or sublimation are effective methods for purification. The boiling point allows for separation from less volatile impurities. This is analogous to the purification of the related compound, Tetrakis(trifluorophosphine)palladium(0), which is purified by fractionation. electronicsandbooks.com
Furthermore, the thermal stability of Ni(PF₃)₄ allows for its use in purification schemes for nickel metal itself. The compound can be decomposed thermally, depositing ultra-pure metal while the phosphorus trifluoride ligand can be recovered and recycled. google.com Analysis of films deposited via CVD from Ni(PF₃)₄ showed residual fluorine and phosphorus impurities to be less than 1 atomic percent, indicating the high purity of the precursor and the cleanliness of the deposition process. researchgate.net
The table below summarizes key properties and purity metrics relevant to the purification of this compound.
| Property/Metric | Value | Significance | Reference |
|---|---|---|---|
| Boiling Point | 70.6°C | Enables purification by distillation. | ereztech.com |
| Decomposition Temperature | 180°C | Defines the upper-temperature limit for handling and purification. | ereztech.com |
| Metal Purity from Ni(C₅H₅)₂ Route | < 10 ppm | Indicates a high-purity synthesis method. | atlas.jp |
| Residual Impurities in Film (F, P) | < 1 at. % | Demonstrates the purity of the precursor in CVD applications. | researchgate.net |
Electronic Structure, Bonding, and Molecular Geometry
Theoretical Investigations of Electronic Configurationgernot-katzers-spice-pages.com
The electronic configuration of Tetrakis(trifluorophosphine)nickel has been the subject of numerous theoretical studies, often employing methods like density functional theory (DFT) to elucidate its structure and bonding. aip.orgacs.org Calculations, for instance, using the B3LYP hybrid functional, have been performed to optimize the geometry and analyze the electronic properties of the molecule. aip.org
Nature of the Nickel-Phosphorus Bond
The bond between the central nickel atom and the four phosphorus atoms of the trifluorophosphine ligands is not a simple single bond but a more complex interaction involving electron donation and acceptance.
The Ni-P bond is best described by the Dewar-Chatt-Duncanson model, which involves two primary components:
Sigma (σ) Donation: The phosphorus atom of each PF₃ ligand has a lone pair of electrons, which it donates to an empty d-orbital on the nickel(0) center. This forms a standard sigma coordinate bond (Ni←P). nih.govilpi.com
Studies using Natural Orbitals for Chemical Valence (NOCV) have quantified the donor and acceptor properties of various phosphine (B1218219) ligands. nih.govacs.orgresearchgate.net This analysis confirms that PF₃, like other phosphines, acts as both a σ-donor and a π-acceptor.
| Ligand (L) | σ-Donation (Δqd) | π-Acceptor (Δqbd) | Primary Characteristic |
|---|---|---|---|
| P(CH₃)₃ | High | Low | Strong σ-Donor |
| P(OCH₃)₃ | Moderate | Moderate | Balanced Donor/Acceptor |
| PCl₃ | Low | High | Strong π-Acceptor |
| PF₃ | Low | Very High | Very Strong π-Acceptor |
Data derived from principles discussed in NOCV analysis of phosphine ligands. nih.govacs.orgresearchgate.net
While early theories suggested the involvement of empty phosphorus 3d-orbitals in π-backbonding, modern computational studies have revised this view. It is now widely accepted that the primary acceptor orbitals on the PF₃ ligand are the antibonding sigma orbitals (σ*) of the phosphorus-fluorine bonds. ilpi.comumb.edu
Deformation density analysis shows that the π-bonding interaction is due to electron transfer from the nickel atom into an empty orbital of the PF₃ ligand that exhibits mostly phosphorus 3p character. nih.govacs.org The contribution of P 3d orbitals is considered minimal due to their relatively high energy.
The high electronegativity of the fluorine atoms in the PF₃ ligand is crucial to its strong bonding capabilities. The fluorine atoms withdraw electron density from the phosphorus atom, which has two significant effects:
It reduces the σ-donor capacity of the phosphorus lone pair. ilpi.com
It significantly lowers the energy of the P-F σ* antibonding orbitals. umb.edu
This lowering of the σ* orbital energy makes the ligand a much better electron acceptor. As a result, PF₃ is one of the strongest π-acceptor (or π-acid) ligands known, with π-acidity comparable to that of carbon monoxide (CO). libretexts.orgumb.edu This strong back-donation leads to a robust and stable Ni-P bond.
Molecular Geometry and Stereochemistry
The spatial arrangement of the PF₃ ligands around the nickel center is a defining feature of the complex.
Experimental studies, particularly gas-phase electron diffraction, have confirmed that the four PF₃ ligands are arranged tetrahedrally around the central nickel atom. aip.orgrsc.org However, the molecule does not possess the highest possible tetrahedral symmetry (Td). Instead, it belongs to the chiral T point group. gernot-katzers-spice-pages.com
The reduction in symmetry from Td to T occurs because the PF₃ ligands are not perfectly eclipsed relative to a hypothetical Ni-C-C plane but are slightly rotated or twisted around the Ni-P axes. This rotation eliminates the mirror planes (σd) that would be present in a more symmetrical Td structure, such as methane (B114726) (CH₄). gernot-katzers-spice-pages.com This subtle conformational detail is a key feature of its stereochemistry.
| Parameter | Free PF₃ | PF₃ in Ni(PF₃)₄ | Change upon Coordination |
|---|---|---|---|
| P-F Bond Length | ~1.570 Å | ~1.561 Å | Slight Decrease |
| ∠F-P-F Bond Angle | ~97.7° | ~99.4° | Increase |
Data based on B3LYP/6-311+G(3df) calculations. The decrease in P-F bond length and increase in the F-P-F angle upon coordination are consistent with the rehybridization of the phosphorus atom as it donates its lone pair to the metal. aip.org
Steric and Electronic Factors Influencing Molecular Shape
The molecular shape of this compound(0), Ni(PF₃)₄, is primarily dictated by a combination of electronic and steric factors that result in a well-defined tetrahedral geometry around the central nickel atom.
Electronic Factors: The central nickel atom in Ni(PF₃)₄ has an oxidation state of 0, leading to a d¹⁰ electron configuration. According to Valence Shell Electron Pair Repulsion (VSEPR) theory, for a central atom with four identical ligands and no lone pairs of electrons on the central metal (as the d-orbitals are considered core-like in this model or engaged in bonding), the ligands will arrange themselves to be as far apart as possible to minimize electrostatic repulsion. This arrangement results in a tetrahedral geometry, with ideal bond angles of 109.5°.
The nature of the nickel-phosphorus bond also plays a crucial role. The trifluorophosphine (PF₃) ligand is a potent π-acceptor, comparable in strength to carbon monoxide (CO). umb.edu This property arises from the presence of low-lying empty σ* orbitals associated with the P-F bonds, which can accept electron density from the filled d-orbitals of the nickel atom. umb.edu This process, known as back-bonding, strengthens the Ni-P bond and stabilizes the complex. The significant back-bonding delocalizes electron density from the metal center to the ligands, which further supports a symmetric, tetrahedral distribution of the four PF₃ groups. Photoelectron spectroscopy studies confirm that PF₃ is a better π-acceptor than CO, which influences the electronic stability of the tetrahedral structure. rsc.org
Steric Factors: Steric hindrance between the four trifluorophosphine ligands is another key determinant of the molecular shape. While PF₃ is not excessively large, the four ligands require substantial space around the nickel center. The tetrahedral arrangement maximizes the distance between the ligands, thereby minimizing steric repulsion. The size of a phosphine ligand is often quantified by its Tolman cone angle, which is a measure of its steric bulk. libretexts.org The tetrahedral geometry allows the four PF₃ "cones" to pack efficiently around the central nickel atom.
Gas-phase electron diffraction studies have provided precise structural parameters for Ni(PF₃)₄, confirming its Td point group symmetry and tetrahedral structure. These experimental findings are consistent with the theoretical predictions based on minimizing both electronic and steric repulsions. scispace.com The geometry of the coordinated PF₃ ligand shows very little distortion compared to the free molecule.
| Parameter | Value |
|---|---|
| Molecular Geometry | Tetrahedral (Td symmetry) |
| Ni-P Bond Length | 2.099 Å |
| P-F Bond Length | 1.561 Å |
| F-P-F Bond Angle | 99.8° |
Comparative Electronic Structure Studies with Analogous Complexes (e.g., Ni(PH₃)₄, Ni(PCl₃)₄)
The electronic structure of Ni(PF₃)₄ can be better understood by comparing it with analogous tetrakis(phosphine)nickel(0) complexes, such as Ni(PH₃)₄ and Ni(PCl₃)₄. The primary differences among these complexes arise from the distinct electronic properties of the phosphine ligands (PX₃), specifically their σ-donor and π-acceptor capabilities, which are modulated by the electronegativity of the 'X' substituent.
The bonding in these complexes is described by the Dewar-Chatt-Duncanson model, which involves two main components:
σ-donation: The ligand donates electron density from its phosphorus lone pair orbital to an empty orbital on the nickel atom.
π-acceptance (back-bonding): The nickel atom donates electron density from its filled d-orbitals back to empty acceptor orbitals on the phosphine ligand. For phosphines, these acceptor orbitals are typically the antibonding σ* orbitals of the P-X bonds. umb.edu
The balance between these two bonding components is highly dependent on the substituent X:
Ni(PF₃)₄: The highly electronegative fluorine atoms make PF₃ a very poor σ-donor but a very strong π-acceptor. The P-F σ* orbitals are low in energy, making them readily available to accept electron density from the nickel d-orbitals. umb.eduacs.org This results in strong π-back-bonding, which significantly strengthens the Ni-P bond. Photoelectron spectroscopy studies show a substantial stabilization of the nickel d-orbitals in Ni(PF₃)₄, consistent with strong back-donation. scispace.comrsc.org
Ni(PH₃)₄: Phosphine (PH₃) is a better σ-donor than PF₃ but a much weaker π-acceptor. The P-H σ* orbitals are higher in energy and less effective at accepting electron density. Consequently, the Ni-P bond in Ni(PH₃)₄ has more σ-donation character and significantly less π-back-bonding character compared to the fluoro-analogue. acs.orgresearchgate.net
Ni(PCl₃)₄: Phosphorus trichloride (B1173362) (PCl₃) represents an intermediate case. The chlorine atom is more electronegative than hydrogen but less so than fluorine. As a result, PCl₃ is a weaker σ-donor than PH₃ but a stronger one than PF₃. Conversely, it is a stronger π-acceptor than PH₃ but weaker than PF₃. acs.org Computational studies on related metal-phosphine systems show that the M-P bonds in PCl₃ complexes have a bonding character that is roughly half electrostatic (from σ-donation) and half covalent (from π-back-bonding). acs.orgresearchgate.net
| Property | PH₃ | PCl₃ | PF₃ |
|---|---|---|---|
| σ-Donor Ability | Moderate | Weak | Very Weak |
| π-Acceptor Ability | Very Weak | Moderate | Very Strong |
| Tolman Cone Angle (θ) | 87° | 104° | 104° |
| Tolman Electronic Parameter (ν(CO) in cm⁻¹) | 2066.9 | 2079.0 | 2110.8 |
| Inferred Ni-P Bond Character | Primarily σ-donation | Mixed σ-donation and π-acceptance | Primarily π-acceptance |
| Inferred Ni-P Bond Strength | Weakest | Intermediate | Strongest |
Reaction Mechanisms and Kinetic Studies
Ligand Substitution Reactions
Ligand substitution is a fundamental reaction class for Ni(PF₃)₄, where one or more trifluorophosphine ligands are replaced by other ligands. These reactions have been extensively studied to understand the factors that influence the reaction rates and pathways.
Kinetic studies of the ligand substitution reactions of Ni(PF₃)₄ with various nucleophiles, such as cyclohexyl isocyanide, have been performed using techniques like infrared spectrophotometry. acs.org These studies have consistently shown that the reactions are first-order with respect to the concentration of the Ni(PF₃)₄ complex and independent of the concentration of the entering ligand. acs.org This observation is a hallmark of a dissociative mechanism.
The rate law for these reactions can be expressed as:
Rate = k[Ni(PF₃)₄]
This rate law indicates that the rate-determining step involves only the dissociation of a PF₃ ligand from the nickel center, without the involvement of the incoming nucleophile. acs.orglibretexts.org
The experimentally determined rate law strongly supports a dissociative (Sɴ1) mechanism for ligand substitution in Ni(PF₃)₄. acs.org This mechanism proceeds in two steps:
Slow Dissociation: The rate-determining step involves the slow dissociation of a trifluorophosphine ligand to form a highly reactive, three-coordinate intermediate, [Ni(PF₃)₃].
Ni(PF₃)₄ ⇌ [Ni(PF₃)₃] + PF₃ (slow)
Fast Coordination: The intermediate rapidly reacts with the incoming ligand (L) to form the final product.
[Ni(PF₃)₃] + L → Ni(PF₃)₃L (fast)
The activation parameters, enthalpy of activation (ΔH) and entropy of activation (ΔS), provide further insight into the dissociative nature of the substitution reactions of Ni(PF₃)₄. Studies have determined these parameters for the reaction with cyclohexyl isocyanide in different solvents. acs.org
| Solvent | ΔH* (kcal/mol) | ΔS* (eu) |
| n-Heptane | 24.3 | 11 |
| Toluene (B28343) | 23 | 12 |
Data sourced from Johnston, R. D., Basolo, F., & Pearson, R. G. (1971). The Kinetics and Mechanism of Substitution Reactions of the Tetrakis(trifluorophosphine) Complexes of Nickel(O) and Platinum(O). Inorganic Chemistry, 10(2), 247–251. acs.org
The positive values for the enthalpy of activation (ΔH) indicate that energy is required to break the Ni-P bond. The positive values for the entropy of activation (ΔS) are particularly significant. A positive ΔS* suggests an increase in disorder in the transition state compared to the reactants. This is consistent with a dissociative mechanism, where the release of a PF₃ ligand from the coordination sphere of the nickel atom leads to a more disordered system. acs.org
As predicted by the Sɴ1 mechanism, the rate of ligand substitution is independent of the entering ligand's concentration. acs.org However, the nature of the solvent can have a modest effect on the reaction rate. acs.orgnih.gov While the rate law remains the same, the rate constant (k) can vary with the solvent. For instance, the reaction of Ni(PF₃)₄ with cyclohexyl isocyanide is slightly faster in toluene than in n-heptane. acs.org This can be attributed to the ability of different solvents to stabilize the transition state. Polar solvents, for example, can stabilize the formation of the transient, coordinatively unsaturated intermediate, although the effect is not as pronounced as in reactions involving charged species. wizeprep.comlibretexts.orglibretexts.org
Electron Transfer Processes
While ligand substitution reactions of Ni(PF₃)₄ primarily proceed via a dissociative pathway involving Ni(0), electron transfer processes can lead to the formation of nickel species in higher oxidation states, such as Ni(III) and Ni(IV). nih.govrsc.org These high-valent nickel complexes are often implicated as key intermediates in various catalytic cycles, including cross-coupling reactions. nih.gov The formation of these species typically involves the reaction of the Ni(0) complex with an oxidizing agent. The stability and reactivity of these high-valent species are highly dependent on the nature of the supporting ligands. nih.govrsc.org
Reactivity with Other Reagents and Derivative Formation
Tetrakis(trifluorophosphine)nickel serves as a versatile starting material for the synthesis of a variety of other trifluorophosphine-containing metal complexes. acs.org It can undergo reactions with other metal complexes, leading to the transfer of PF₃ ligands. For example, it can be used to introduce PF₃ ligands to other transition metals, forming new heterometallic or homometallic trifluorophosphine complexes. acs.org
Furthermore, Ni(PF₃)₄ can react with alkyl halides. While the detailed mechanism for Ni(PF₃)₄ is not as extensively studied as for its phosphine (B1218219) analog, Ni(PPh₃)₄, reactions of Ni(0) complexes with alkyl halides often proceed through oxidative addition, potentially involving radical pathways and the formation of Ni(I) and subsequently Ni(II) intermediates. researchgate.net
Intramolecular Rearrangement Mechanisms in Related Five-Coordinate Complexes
Five-coordinate complexes are notable for their structural flexibility, often existing as either trigonal bipyramidal or square pyramidal geometries. The minimal energy barrier between these forms facilitates rapid intramolecular rearrangements. acs.org This phenomenon is not a simple vibration but involves significant atomic reorganization, akin to the pseudorotation observed in molecules like PF5.
Studies on various five-coordinate transition metal complexes have elucidated the mechanisms governing these rearrangements. acs.org For instance, research on a series of five-coordinate nickel(II) complexes bearing diphosphine–phosphonite and triphosphine–phosphite ligands has demonstrated the formation of stable five-coordinate species. rsc.org The reaction of PhP(OCH2PPh2)2 with [NiCl2(DME)] yields the five-coordinate complex [NiCl2(1-κ3P,P,P)]. rsc.org Similarly, reactions in the presence of isocyanides can lead to five-coordinate monocationic or dicationic complexes. rsc.org
In a heterobimetallic dinitrosyl cobalt complex involving nickel, a remarkable electronic and ligand redistribution occurs, leading to a thermodynamically stable species. nih.gov This rearrangement involves the nickel center changing its oxidation state from Ni(0) to Ni(II) as it moves into an N2S2 ligand binding site. nih.gov The resulting complex features a nickel center in a slightly distorted square planar geometry and a cobalt center in a distorted tetrahedral geometry, with two sulfur atoms from the N2S2 ligand bridging the two metal centers. nih.gov This process highlights how the thermodynamic stability of the final structure drives the intramolecular rearrangement. nih.gov
The study of such rearrangements is crucial for understanding the fluxional nature of these molecules, where ligands can exchange positions rapidly on the NMR timescale. acs.org These dynamic processes are fundamental to the reactivity and catalytic activity of five-coordinate metal complexes.
Bridging Ligand Behavior and Stability in Binuclear Nickel-Trifluorophosphine Complexes
Trifluorophosphine (PF3) can act as a bridging ligand in binuclear nickel complexes. Theoretical studies on binuclear Ni2(PF3)n complexes, which have been observed in the mass spectrum of Ni(PF3)4 through ion-molecule reactions, provide insight into their stability and structure. nih.gov
While the Ni2(PF3)7 complex is found to be energetically unfavorable and prone to decomposition into Ni(PF3)4 and Ni(PF3)3, other binuclear species exhibit greater stability. nih.gov Specifically, viable, unsymmetrical structures with two bridging PF3 ligands have been proposed for Ni2(PF3)n where n equals 6, 5, and 4. Additionally, a triply semi-bridged structure for Ni2(PF3)5 has been identified. nih.gov
The stability and geometry of these binuclear complexes are intrinsically linked to the nature of the nickel-nickel bond. The calculated nickel-nickel distances in these complexes suggest varying bond orders.
| Binuclear Complex | Proposed Nickel-Nickel Bond Type | Nickel-Nickel Distance (Å) |
|---|---|---|
| Ni₂(PF₃)₆ | Formal Double Bond | 2.51 nih.gov |
| Ni₂(PF₃)₅ | Formal Triple Bond | 2.26 nih.gov |
| Ni₂(PF₃)₄ | Formal Double Bond | 2.34 nih.gov |
The concept of bridging ligands is fundamental to the structure and reactivity of many polynuclear complexes. For instance, in phenoxo-bridged dinickel(II) complexes, the Ni-O-Ni bridge angle and the resulting Ni-Ni distance are critical in determining the magnetic coupling between the metal centers. ias.ac.in An increase in the bridge angle leads to a greater separation between the nickel ions, which counterintuitively can result in stronger antiferromagnetic coupling. ias.ac.in This highlights the complex interplay of structural parameters and electronic effects in determining the stability and properties of binuclear complexes. The ability of ligands like PF3 to bridge metal centers is a key factor in the formation and chemistry of these multinuclear species.
Advanced Spectroscopic and Analytical Characterization
Vibrational Spectroscopy (e.g., Infrared Spectroscopy for PF₃ stretching vibrations)
Vibrational spectroscopy, particularly infrared (IR) and Raman spectroscopy, offers significant insights into the structure and bonding of Ni(PF₃)₄ by probing the vibrational modes of the molecule. The primary focus of these studies has been on the phosphorus-fluorine (P-F) stretching vibrations of the trifluorophosphine (PF₃) ligands.
Upon coordination to the nickel center, the frequencies of the P-F stretching modes exhibit a noticeable shift compared to those of the free PF₃ ligand. In free PF₃, the symmetric (A₁) and asymmetric (E) P-F stretching modes are observed at approximately 892 cm⁻¹ and 860 cm⁻¹, respectively. When PF₃ coordinates to the nickel atom in Ni(PF₃)₄, these frequencies increase. This shift to higher wavenumbers, or blueshift, is indicative of a strengthening of the P-F bonds.
This phenomenon is attributed to the strong π-acceptor nature of the PF₃ ligand. The nickel atom, being in a zero oxidation state, has a high electron density in its d-orbitals. This electron density is back-donated into the empty σ* (P-F) antibonding orbitals of the PF₃ ligands. This back-donation increases the electron density in the P-F bonds, leading to a stronger bond and consequently a higher vibrational frequency. The IR spectra of Ni(PF₃)₄ have been reported to be nearly identical to those of the free phosphine (B1218219) ligands, underscoring the subtle yet informative nature of these vibrational shifts.
Table 1: Comparison of PF₃ Stretching Frequencies in Free PF₃ and Ni(PF₃)₄
| Vibrational Mode | Free PF₃ (cm⁻¹) | Ni(PF₃)₄ (cm⁻¹) | Shift (cm⁻¹) |
| Symmetric P-F Stretch (A₁) | ~892 | >892 | Positive |
| Asymmetric P-F Stretch (E) | ~860 | >860 | Positive |
Note: Exact values can vary slightly depending on the experimental conditions (e.g., gas phase, solution, matrix isolation).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of Ni(PF₃)₄ in solution. By examining the NMR-active nuclei present in the molecule, namely ³¹P and ¹⁹F, detailed information about the ligand coordination, symmetry, and exchange processes can be obtained.
³¹P NMR for Ligand Coordination Symmetry and Electronic Environment
The ³¹P NMR spectrum of Ni(PF₃)₄ provides direct information about the phosphorus atoms of the four equivalent trifluorophosphine ligands. In a perfectly tetrahedral and static structure, a single resonance is expected for the four chemically and magnetically equivalent phosphorus nuclei. This signal is typically a quartet due to coupling with the three fluorine atoms of each PF₃ ligand.
The chemical shift (δ) of the phosphorus signal is sensitive to the electronic environment around the phosphorus nucleus. Coordination to the nickel center results in a significant change in the chemical shift compared to free PF₃. This coordination shift provides insight into the σ-donation and π-acceptance of the PF₃ ligand. The observation of a single, sharp resonance pattern is consistent with a highly symmetric tetrahedral arrangement of the four PF₃ ligands around the central nickel atom in the solution state.
¹⁹F NMR for Structural Assignments
Complementary to ³¹P NMR, the ¹⁹F NMR spectrum of Ni(PF₃)₄ offers further confirmation of the molecular structure. The spectrum typically exhibits a doublet, arising from the coupling of the fluorine nuclei to the phosphorus atom within each PF₃ ligand (¹JP-F). The chemical shift of the fluorine resonance is also influenced by the coordination to the nickel center. The simplicity of the ¹⁹F NMR spectrum, showing a single doublet, further supports the high symmetry of the molecule in solution, where all twelve fluorine atoms are chemically equivalent.
Table 2: Illustrative NMR Parameters for Ni(PF₃)₄
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| ³¹P | ~ -165 ppm (relative to H₃PO₄) | Quartet | ¹JP-F ≈ 1300 Hz |
| ¹⁹F | ~ -30 ppm (relative to CFCl₃) | Doublet | ¹JP-F ≈ 1300 Hz |
Note: The exact chemical shifts and coupling constants can vary with the solvent and temperature.
Studies of Inter- and Intramolecular Ligand Exchange Processes
Dynamic NMR studies can be employed to investigate the kinetics and mechanisms of ligand exchange in Ni(PF₃)₄. Both intramolecular and intermolecular exchange processes are possible. Intramolecular exchange would involve the rearrangement of the PF₃ ligands around the nickel center, though in a tetrahedral complex with identical ligands, this would not be observable by NMR unless distinct ligand environments were present.
Intermolecular ligand exchange involves the substitution of a coordinated PF₃ ligand with a free phosphine ligand from the solution. Such processes can be monitored by variable-temperature NMR experiments. If the exchange is slow on the NMR timescale, separate signals for the coordinated and free ligands will be observed. As the temperature is increased, the rate of exchange may increase, leading to broadening of the NMR signals and eventual coalescence into a single, averaged signal at the fast exchange limit. The analysis of these line-shape changes allows for the determination of the kinetic parameters of the exchange reaction, providing insights into the lability of the Ni-P bond. While detailed kinetic studies on Ni(PF₃)₄ itself are not extensively reported in readily available literature, the principles of such studies are well-established for analogous metal-phosphine complexes.
Photoelectron Spectroscopy (PES) for Metal-Ligand Bonding Insights
Photoelectron spectroscopy (PES) is a direct experimental technique used to probe the energies of molecular orbitals, providing profound insights into the electronic structure and bonding within a molecule. The He(I) photoelectron spectrum of Ni(PF₃)₄ has been instrumental in characterizing the metal-ligand interactions.
The spectrum displays a series of bands corresponding to the ionization of electrons from different molecular orbitals. The lower ionization energy bands are typically associated with the metal d-orbitals, while the higher energy bands correspond to orbitals that are predominantly ligand-based in character.
Studies have shown that the PF₃ ligand is a significantly better π-acceptor than carbon monoxide (CO). rsc.orgscispace.com This is evident from the analysis of the ionization energies of the metal d-orbitals in Ni(PF₃)₄ compared to Ni(CO)₄. The strong π-backbonding from the nickel d-orbitals to the PF₃ ligands stabilizes the metal d-orbitals, leading to an increase in their ionization energies. The photoelectron spectrum thus provides quantitative evidence for the Dewar-Chatt-Duncanson model of bonding in this complex, highlighting the synergistic interplay of σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand.
Table 3: Ionization Energies of Ni(PF₃)₄ from Photoelectron Spectroscopy
| Ionization Energy (eV) | Orbital Assignment |
| 9.8 | Metal d-orbitals (t₂) |
| 10.9 | Metal d-orbitals (e) |
| 13.2 | P lone pair (σ-bonding) |
| 15.9 - 19.5 | Ligand (P-F and F lone pair) orbitals |
Source: Data compiled from the NIST Chemistry WebBook and associated publications. nih.govslideshare.net
X-ray Crystallography for Molecular Geometry Resolution
While single-crystal X-ray diffraction is the definitive method for determining molecular geometry in the solid state, for volatile compounds like Ni(PF₃)₄, gas-phase electron diffraction has provided a precise determination of its molecular structure. scispace.com These studies have unequivocally confirmed a tetrahedral coordination geometry for the nickel atom, with the four PF₃ ligands situated at the vertices of the tetrahedron.
The electron diffraction data reveal that the geometry of the coordinated PF₃ ligands is very similar to that of the free molecule. rsc.org The phosphorus atoms are bonded directly to the central nickel atom, and the PF₃ groups are reported to undergo essentially free rotation about the Ni-P bonds in the gas phase. scispace.com The tetrahedral arrangement minimizes steric hindrance between the bulky PF₃ ligands and is consistent with the d¹⁰ electronic configuration of the nickel(0) center, as predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory.
Table 4: Molecular Geometry of Ni(PF₃)₄ from Gas-Phase Electron Diffraction
| Parameter | Value |
| Ni-P Bond Length | 2.099 (± 0.003) Å |
| P-F Bond Length | 1.561 (± 0.003) Å |
| Ni-P-F Bond Angle | 118.4 (± 0.3)° |
| P-Ni-P Bond Angle | 109.5° (tetrahedral) |
Source: Almenningen, A.; Andersen, B.; Astrup, E. E. An Electron Diffraction Investigation of Nickel Tetrakis-trifluorophosphine, Ni(PF₃)₄, in the Vapour Phase. Acta Chem. Scand. 1970, 24, 1579-1584. scispace.com
Mass Spectrometry for Molecular Identification and Gas Phase Ion Energetics
Mass spectrometry serves as a critical tool for the definitive identification of tetrakis(trifluorophosphine)nickel, Ni(PF₃)₄, and for probing the energetics of its ions in the gas phase. Through electron ionization (EI), the molecule is fragmented, and the resulting ions are separated based on their mass-to-charge ratio, creating a unique mass spectrum that acts as a molecular fingerprint.
A key aspect of characterizing Ni(PF₃)₄ via mass spectrometry is the determination of appearance energies (AE) for its various fragment ions. The appearance energy is the minimum energy required to produce a specific fragment ion from the parent molecule. These values provide fundamental insights into the bonding and stability of the complex. Studies have established the appearance energies for several key ions generated from this compound. nist.gov For instance, the energy required to form the NiP₃F₉⁺ ion is approximately 9.7 eV, while the formation of NiP₂F₆⁺ requires more energy, at about 11.4 eV. nist.gov The appearance energy for the NiPF₃⁺ ion is higher still, at 14.0 eV. nist.gov The complete fragmentation to the bare nickel ion, Ni⁺, requires the highest energy input of around 17.3 eV. nist.gov
These energetic data are invaluable for understanding the sequential loss of trifluorophosphine (PF₃) ligands and the strength of the nickel-phosphorus bonds within the complex. The mass spectra of Ni(PF₃)₄ have been described in detail, providing a foundational reference for its identification. researchgate.net
Table 1: Gas Phase Ion Energetics of this compound nist.gov
| Ion | Appearance Energy (eV) | Method |
| NiP₃F₉⁺ | 9.7 | Electron Ionization |
| NiP₂F₆⁺ | 11.4 | Electron Ionization |
| NiPF₃⁺ | 14.0 | Electron Ionization |
| Ni⁺ | 17.3 | Electron Ionization |
This table presents the minimum energy required to form specific fragment ions from the parent molecule in the gas phase.
Chromatographic Techniques for Purity Assessment and Impurity Identification
Chromatographic methods, particularly gas chromatography-mass spectrometry (GC-MS), are indispensable for assessing the purity of this compound and for identifying any present impurities. researchgate.neteditorum.ru This hyphenated technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
Research utilizing GC-MS has successfully identified the impurity composition in both the vapor and liquid phases of commercial Ni(PF₃)₄ samples. researchgate.net A quartz capillary column is often employed for the separation of components. researchgate.net Through this method, a range of impurities has been detected. Some are common volatile organic compounds, while others are byproducts or derivatives of the main compound.
Identified impurities can be categorized as follows:
Reactant Residues: Unreacted starting materials such as phosphorus (III) fluoride. researchgate.neteditorum.ru
Solvents: Residual solvents like dichloromethane and benzene (B151609). researchgate.neteditorum.ru
Hydrocarbons: Various C6-C8 hydrocarbons have been detected. researchgate.net
Substituted Derivatives: More complex impurities, likely formed from interactions between the primary compound and other components, have also been identified. researchgate.net These include novel compounds whose mass spectra were not previously available in standard libraries, such as Ni(PF₃)₃(PF₂C₂H₅) and Ni(PF₃)₃(PF₂OC₂H₅). researchgate.net
The identification of known impurities is typically achieved by comparing their experimental mass spectra with established databases like the NIST library. researchgate.net For novel impurities, their structures are reconstructed by analyzing the fragment ions in their mass spectra and comparing them to the fragmentation pattern of the parent Ni(PF₃)₄ compound. researchgate.net The application of these techniques is crucial for producing high-purity this compound, where distillation and subsequent GC-MS analysis can confirm a reduction of impurities to levels as low as n∙10⁻³ to n∙10⁻⁵ mol%. editorum.ru
Table 2: Identified Impurities in Commercial this compound Samples researchgate.net
| Impurity Class | Specific Compounds Identified | Analytical Method |
| Reactant Residue | Phosphorus (III) fluoride | Gas Chromatography-Mass Spectrometry |
| Solvents | Dichloromethane, Benzene | Gas Chromatography-Mass Spectrometry |
| Hydrocarbons | C6-C8 Hydrocarbons | Gas Chromatography-Mass Spectrometry |
| Substituted Derivatives | Ni(PF₃)₃(PF₂C₂H₅), Ni(PF₃)₃(PF₂OC₂H₅) | Gas Chromatography-Mass Spectrometry |
This table summarizes the types of impurities that have been identified in samples of this compound using GC-MS.
Catalysis and Organic Synthesis Applications
General Catalytic Activity and Mechanism of Action
The catalytic prowess of tetrakis(trifluorophosphine)nickel(0) and related nickel(0) phosphine (B1218219) complexes is rooted in a series of fundamental mechanistic steps that facilitate the formation of new chemical bonds. A typical catalytic cycle commences with the dissociation of one or more trifluorophosphine ligands to generate a coordinatively unsaturated and highly reactive nickel species. This species can then interact with organic substrates, initiating the catalytic process.
Common steps in these catalytic cycles include oxidative addition, where the nickel(0) center is oxidized to nickel(II) upon reacting with a substrate (e.g., an aryl halide), and reductive elimination, where a new bond is formed between two organic fragments, and the nickel center is reduced back to its zerovalent state, thus closing the catalytic loop. Other important steps can include ligand exchange, transmetalation, and insertion reactions.
A crucial aspect of the catalytic activity of [Ni(PF₃)₄] is the ability of the trifluorophosphine ligands to stabilize the nickel(0) oxidation state. The PF₃ ligand is a strong π-acceptor, meaning it can accept electron density from the metal's d-orbitals into its own empty σ* orbitals (P-F bonds). This back-donation effectively reduces the electron density on the nickel atom, stabilizing the electron-rich Ni(0) center.
This stabilization is vital for the catalyst's longevity and efficiency. Furthermore, the electronic properties of the phosphine ligands can influence the accessibility and stability of other low-valent nickel species, such as Ni(I), which are often invoked as key intermediates in various catalytic cycles. The ability to access and cycle through different oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) is a hallmark of nickel's diverse catalytic reactivity.
Nickel complexes are known for their exceptional redox activity, which is fundamental to their catalytic function. Catalytic cycles involving [Ni(PF₃)₄] inherently rely on electron transfer and redox reactions. The oxidative addition step, for instance, involves the formal oxidation of Ni(0) to Ni(II), while the reductive elimination step involves the reduction of Ni(II) back to Ni(0).
In some nickel-catalyzed reactions, single electron transfer (SET) pathways are operative, leading to the formation of radical intermediates and accessing Ni(I) and Ni(III) oxidation states. For example, in certain cross-coupling reactions, a proposed mechanism involves the oxidation of a nickel(II) metallacycle to a nickel(III) species by an external oxidant, followed by reductive elimination to form the desired product. youtube.com The trifluorophosphine ligands, by modulating the redox potentials of the nickel center, play a critical role in facilitating these electron transfer events.
Nickel complexes, including those with phosphine ligands, are capable of activating small molecules. A well-documented example is the activation of formic acid by Ni(PMe₃)₄, a close analog of [Ni(PF₃)₄], which leads to the release of H₂ and CO₂. tcichemicals.com This demonstrates the potential of such complexes to interact with and transform simple molecular units.
Throughout a catalytic cycle, various reactive intermediates are generated, such as coordinatively unsaturated nickel species, nickel-hydrides, and organonickel(II) or (III) complexes. nih.gov The trifluorophosphine ligands are instrumental in stabilizing these transient species. By remaining coordinated to the nickel center, they modulate its reactivity and prevent undesirable side reactions, thereby guiding the reaction pathway towards the desired product.
Specific Reaction Types Catalyzed by [Ni(PF₃)₄]
As a source of nickel(0), [Ni(PF₃)₄] is a potential catalyst for a range of important organic reactions, most notably cross-coupling and cyclooligomerization reactions.
Nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. Zerovalent nickel complexes like [Ni(PF₃)₄] are often used as catalysts or precatalysts in these transformations.
One of the pioneering examples is the Kumada-Tamao coupling, which utilizes Grignard reagents as the organometallic partner. rsc.org Other important named reactions in this class include the Negishi (organozinc), Suzuki-Miyaura (organoboron), and Stille (organotin) couplings. While palladium has been widely used, nickel catalysts are often advantageous due to their lower cost and unique reactivity, particularly with less reactive electrophiles like aryl chlorides. rsc.org
The general mechanism for these reactions involves the oxidative addition of the organic halide to the Ni(0) center, followed by transmetalation with the organometallic reagent, and finally, reductive elimination to yield the cross-coupled product and regenerate the Ni(0) catalyst.
Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Electrophile Partner | Nucleophile Partner | Typical Ni(0) Precatalyst | Product Type |
| Kumada Coupling | Aryl/Vinyl Halides | Grignard Reagents (R-MgX) | NiCl₂(phosphine)₂ (reduced in situ) | R-Aryl/Vinyl |
| Negishi Coupling | Aryl/Vinyl/Alkyl Halides | Organozinc Reagents (R-ZnX) | Ni(acac)₂/Ligand | R-Aryl/Vinyl/Alkyl |
| Suzuki Coupling | Aryl/Vinyl Halides or Triflates | Organoboron Compounds (R-B(OR)₂) | Ni(COD)₂/Ligand | R-Aryl/Vinyl |
| Decarbonylative Thioetherification | Fluoroalkyl Thioesters | - | Ni(0)/dppf | Fluoroalkyl Thioethers scripps.edu |
| Mizoroki-Heck Reaction | Aryl Bromides | Acrylates | Dual Ni/Photoredox System | α-Arylated Acrylates |
This table presents representative examples of nickel-catalyzed cross-coupling reactions. [Ni(PF₃)₄] can serve as a suitable Ni(0) source for similar transformations.
Nickel(0) complexes are renowned for their ability to catalyze the cyclooligomerization of unsaturated molecules like dienes and alkynes. These reactions provide efficient routes to various cyclic and polycyclic structures. For instance, nickel(0) catalysts can effect [4+4] and [4+2] cycloadditions of dienes, leading to the formation of eight- and six-membered rings, respectively.
A classic example is the cyclotrimerization of alkynes to form substituted benzene (B151609) derivatives. The mechanism is thought to involve the sequential oxidative coupling of alkyne molecules on the nickel center to form nickelacyclopentadiene and nickelacycloheptatriene intermediates. Reductive elimination from the latter releases the aromatic ring and regenerates the active Ni(0) catalyst. The specific outcome of these reactions (e.g., dimers vs. trimers, linear vs. cyclic products) can often be controlled by the choice of ligands on the nickel catalyst. The strong π-acceptor properties of PF₃ in [Ni(PF₃)₄] can influence the stability of the key metallacyclic intermediates and thus direct the course of the reaction.
Hydrogenation Reactions
This compound(0) has been identified as a capable catalyst in hydrogenation processes, particularly for the reduction of unsaturated hydrocarbons. researchgate.netgoogle.com Its utility extends to the selective hydrogenation of olefinic unsaturated double bonds. researchgate.net This catalytic activity is crucial in various industrial applications, including the modification of polymers. For instance, it is employed in processes to alter hydrogenated polymers, where it likely facilitates the saturation of any remaining carbon-carbon double bonds. google.com
The compound's efficacy in hydrogenation is also noted in the context of catalytic transfer hydrogenation, a method that utilizes a hydrogen donor molecule instead of gaseous hydrogen. It has been mentioned as a catalyst for the transfer hydrogenation of both nitroarenes and alkenes. google.com
One specific application of this compound is in the gas-phase polymerization of olefins. In processes where hydrogen is used as a chain transfer agent to control the molecular weight of the resulting polymer, residual hydrogen can be problematic. To efficiently lower the hydrogen concentration, a hydrogenation catalyst can be introduced. This compound is cited as a suitable catalyst for this purpose, where it selectively hydrogenates the olefinic double bonds of the monomer, effectively consuming the excess hydrogen. researchgate.net
While the catalytic activity of this compound in hydrogenation is established, detailed research findings providing extensive data on substrate scope, specific reaction conditions, and product yields remain somewhat specialized. The following table summarizes the types of hydrogenation reactions where its involvement has been noted.
| Hydrogenation Application | Substrate Type | Noted Use |
| Selective Hydrogenation | Unsaturated Hydrocarbons (Olefins) | Reduction of C=C double bonds |
| Polymer Modification | Hydrogenated Polymers | Saturation of residual unsaturation |
| Catalytic Transfer Hydrogenation | Nitroarenes, Alkenes | Reduction using a hydrogen donor |
| Olefin Polymerization | Olefins (e.g., propylene, ethylene) | Removal of excess hydrogen |
This table is based on available information and highlights the areas of application for this compound in hydrogenation.
Comparison with Other Nickel-Phosphine Complexes in Catalysis
The catalytic performance of nickel complexes is profoundly influenced by the nature of the phosphine ligands attached to the nickel center. These ligands modulate the steric and electronic properties of the metal, thereby tuning its reactivity and selectivity. This compound features trifluorophosphine (PF₃) ligands, which are strong π-acceptors due to the high electronegativity of the fluorine atoms. This property significantly influences the electronic character of the nickel center compared to complexes with other phosphine ligands like triphenylphosphine (B44618) (PPh₃) or triethylphosphine (B1216732) (PEt₃).
The strong π-acceptor nature of PF₃ ligands stabilizes the low-valent state of nickel in Ni(PF₃)₄, a key feature for its catalytic activity. In contrast, trialkyl- and triarylphosphines are generally stronger σ-donors and weaker π-acceptors. This difference in electronic properties can lead to variations in catalytic behavior. For instance, in reactions involving oxidative addition, a crucial step in many catalytic cycles, the electron density at the nickel center plays a significant role.
While direct, side-by-side comparative studies with extensive quantitative data for hydrogenation reactions are not widely available in the general literature, a qualitative comparison can be made based on the known electronic and steric properties of the ligands.
| Nickel-Phosphine Complex | Ligand Type | Key Ligand Properties | Implied Effect on Catalysis |
| This compound | Trifluorophosphine (PF₃) | Strong π-acceptor, small cone angle | Stabilizes low-valent Ni, potentially enhancing activity in reactions sensitive to electron density. |
| Tetrakis(triphenylphosphine)nickel(0) | Triphenylphosphine (PPh₃) | Good σ-donor, moderate π-acceptor, large cone angle | Steric bulk can influence substrate accessibility and selectivity. |
| [Ni(bdt)(dppf)] | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Bidentate, large bite angle, rich electronic properties | Can confer high stability and activity, as seen in hydrogen production catalysis. |
| Ni/C Composites | (in-situ generated from Ni(cod)₂) | Heterogeneous catalyst | Offers advantages of stability and reusability for hydrogenation of a wide range of organic compounds. |
This table provides a comparative overview of different nickel-phosphine systems based on their ligand characteristics and reported catalytic applications.
For example, a novel S₂P₂ coordinated nickel complex, [Ni(bdt)(dppf)], has been reported as a fast and efficient catalyst for the electrocatalytic production of hydrogen. This highlights the diverse strategies employed in designing active nickel catalysts. Another approach involves the use of nickel nanoparticles deposited on carbon (Ni/C), which serve as efficient and reusable heterogeneous catalysts for the hydrogenation of various functional groups, including those in ethylene, acetylene, nitro, and keto compounds.
The choice of phosphine ligand is, therefore, a critical parameter in tailoring the catalytic properties of nickel complexes for specific applications. The distinct electronic nature of the trifluorophosphine ligands in this compound sets it apart from other nickel-phosphine catalysts and makes it a valuable tool in the catalytic chemist's arsenal, particularly for reactions where a highly electrophilic metal center is advantageous.
Material Science and Thin Film Deposition Applications
Precursor in Thin Film Deposition Techniques
Ni(PF₃)₄ serves as a valuable precursor for creating thin films of nickel and its alloys, which are critical in microelectronics and other advanced technologies. americanelements.com Its high vapor pressure (215 Torr at 30°C) is advantageous for chemical vapor deposition (CVD) processes, allowing for efficient transport and delivery of the nickel source. researchgate.netresearchgate.net Unlike many organometallic precursors, Ni(PF₃)₄ is free from carbon and oxygen atoms, which helps in depositing purer metallic films. researchgate.net
Focused Electron Beam Induced Deposition (FEBID) is a direct-write nanofabrication technique that uses a focused electron beam to decompose precursor molecules adsorbed on a substrate, allowing for the creation of nanoscale structures. researchgate.netbeilstein-journals.orgbeilstein-journals.org Tetrakis(trifluorophosphine)nickel(0) has been investigated as a precursor for the FEBID of nickel-containing materials. aip.org
Research comparing Ni(PF₃)₄ with the organometallic precursor bis(methylcyclopentadienyl)nickel(II) [Ni(C₅H₄CH₃)₂] for FEBID has yielded important insights. aip.org It was found that Ni(PF₃)₄ decomposes to produce materials with a significantly higher nickel content. aip.org However, the deposits from Ni(PF₃)₄ also contained oxygen, likely from residual water in the deposition chamber, as well as fluorine and phosphorus from the precursor ligands. researchgate.netaip.org The addition of reactive gases like oxygen and hydrogen during the FEBID process, a method sometimes used to reduce carbon contamination from organometallic precursors, resulted in an increased oxygen content in the deposits derived from Ni(PF₃)₄. aip.org Despite these impurities, the electrical resistivities of the deposited lines were comparable to those obtained from noble metal precursors. aip.org
FEBID Material Composition from Different Precursors
| Precursor | Primary Elements in Deposit | Key Findings | Reference |
|---|---|---|---|
| This compound(0) (Ni(PF₃)₄) | Ni, P, F, O | Decomposes into higher Ni content materials compared to Ni(C₅H₄CH₃)₂. Adding O₂ or H₂ increases oxygen content in the deposit. | researchgate.netaip.org |
| Bis(methylcyclopentadienyl)nickel(II) (Ni(C₅H₄CH₃)₂) | Ni, C, O | Typically results in lower Ni content (around 40 at. %). Adding O₂ or H₂ can lower carbon contamination. | researchgate.netaip.org |
Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality, high-performance solid materials, often in the form of thin films. Ni(PF₃)₄ has emerged as a promising CVD precursor, particularly as an alternative to organometallic sources that can introduce carbon impurities into the deposited films. researchgate.netdntb.gov.ua Its use in a helium gas system allows for the deposition of continuous nickel films on silicon surfaces at temperatures below 200°C. researchgate.net
Using Ni(PF₃)₄ in a CVD process enables the formation of nanostructured nickel films. researchgate.net Studies have shown that nickel thin films with a preferential atlas.jp orientation can be deposited at temperatures as low as 300°C. researchgate.net A key advantage is that the deposition rate is similar on both silicon (Si) and silicon dioxide (SiO₂) surfaces, which is beneficial for microelectronic fabrication. researchgate.net The resulting continuous films have low levels of residual impurities such as fluorine and phosphorus, often less than 1 atomic percent. researchgate.net
Nickel silicide (NiSiₓ) is a critical material for gate electrodes in modern Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs), as it helps to eliminate gate depletion and accelerate device speed. platypustech.com CVD using Ni(PF₃)₄ provides a straightforward method for forming these films, which can be challenging with traditional techniques like the fully-silicided (FUSI) process. platypustech.com
By combining Ni(PF₃)₄ with a silicon source, such as trisilane (Si₃H₈), nickel silicide films can be deposited at low temperatures (around 200°C). platypustech.com A significant advantage of this CVD method is the ability to control the composition of the Ni-silicide film by simply varying the flow rate of the silicon precursor. platypustech.com This compositional control is crucial as it allows for the tuning of the material's work function, which in turn adjusts the threshold voltage of the transistor. platypustech.com Research has demonstrated that as the silicon composition in the film increases, the flat-band voltage (Vfb) of the MOS capacitor shifts, confirming the applicability of this method for fabricating advanced metal gates. platypustech.com
CVD of Ni-Silicide using Ni(PF₃)₄
| Parameter | Details | Reference |
|---|---|---|
| Nickel Precursor | This compound(0) (Ni(PF₃)₄) | platypustech.com |
| Silicon Precursor | Trisilane (Si₃H₈) | platypustech.com |
| Deposition Temperature | Low temperatures (~200°C) | platypustech.com |
| Control Method | Varying the flow rate of Si₃H₈ to control Ni-silicide composition | platypustech.com |
| Application | Formation of metal gate electrodes for future MOSFETs | platypustech.com |
Chemical Vapor Deposition (CVD) Applications
Production of High-Purity Nickel Coatings
The demand for high-purity nickel coatings is driven by the electronics and aerospace industries, where material performance is critical. nist.gov Ni(PF₃)₄ is particularly suited for producing these coatings because it is a carbon-free and oxygen-free precursor. researchgate.net This eliminates a primary source of contamination often found with organometallic precursors. researchgate.netplatypustech.com
The thermal decomposition of Ni(PF₃)₄ yields nickel and volatile phosphorus trifluoride gas, which can be efficiently removed from the deposition system. researchgate.net Analysis of films deposited via CVD using Ni(PF₃)₄ has shown that the amounts of residual impurities like fluorine (F) and phosphorus (P) can be kept below 1 atomic percent. researchgate.net This results in the formation of high-quality, continuous nickel films with low impurity content, making this precursor an excellent choice for applications requiring high-purity nickel. researchgate.netnist.gov
Applications in Advanced Technologies (e.g., LED Manufacturing)
As an organometallic compound, this compound is classified among materials used as precursors in various advanced industrial applications, including the manufacturing of Light Emitting Diodes (LEDs). americanelements.com While specific details of its role in LED production are proprietary to manufacturers, precursor materials like Ni(PF₃)₄ are generally used for depositing thin metallic films that can serve as conductive layers, contacts, or reflective coatings within the complex structure of an LED device. americanelements.com The ability to deposit high-purity, uniform nickel films at low temperatures is advantageous for the multi-layered, temperature-sensitive architecture of modern LEDs. researchgate.netamericanelements.com
Specialized Applications and Interdisciplinary Research
Isotope Enrichment Technologies
A primary application of Ni(PF₃)₄ is in the field of isotope separation, a critical process for various industrial and research purposes.
Tetrakis(trifluorophosphine)nickel(0) is utilized as a working gas in gas centrifuges for the separation of stable nickel isotopes. A gas centrifuge separates isotopes by spinning a gaseous compound at high speeds. The resulting centrifugal force pushes heavier molecules, containing heavier isotopes, toward the wall of the rotor, while lighter molecules concentrate near the center. This allows for the physical separation of isotopes.
The volatility of Ni(PF₃)₄ makes it a suitable compound for this process. It can be introduced into a cascade of centrifuges to progressively enrich specific nickel isotopes, such as ⁶²Ni and ⁶⁴Ni. nih.gov Modeling of these gas centrifuge cascades shows that the specific stage where the Ni(PF₃)₄ feed gas is introduced can be optimized to maximize the concentration of the desired isotope in the output streams. nih.gov This method is considered the most popular for separating stable nickel isotopes. nih.gov
Beyond separating stable isotopes, Ni(PF₃)₄ plays a crucial role in nuclear chemistry, specifically in the purification of irradiated nickel. nih.gov When nickel targets are irradiated to produce specific radioisotopes, such as the medically significant ⁶³Ni, other radioactive impurities are often created. A proposed integrated flowsheet suggests that using phosphorus trifluoride (PF₃) as a single reagent can create a closed-loop system. nih.gov In this process, irradiated nickel is converted into Ni(PF₃)₄, which is then purified, likely through distillation or related gas-phase methods, to separate the desired ⁶³Ni(PF₃)₄ from impurities. The purified compound is then decomposed to deposit a coating of highly enriched ⁶³Ni. nih.gov This approach promises to reduce the amount of liquid radioactive waste compared to traditional "wet" chemistry methods. nih.gov
Precursor in the Synthesis of Other Nickel Complexes and Derivatives
In the realm of synthetic chemistry, this compound(0) serves as a valuable precursor for creating other metal-trifluorophosphine complexes. acs.org It can function as a convenient source of trifluorophosphine (PF₃) ligands, which can be transferred to other transition metals. acs.org This synthetic strategy is analogous to using pentacarbonyliron, Fe(CO)₅, as a source for carbonyl groups. acs.org By reacting Ni(PF₃)₄ with other metal compounds, chemists can synthesize a variety of new complexes, effectively displacing the PF₃ ligands from the nickel to another metal center. acs.org
Fundamental Metal-Ligand Interactions in Enzyme Mimetic Research
The study of this compound(0) provides critical insights into the fundamental nature of metal-ligand interactions, which is essential for the field of enzyme mimetic research. This area of study aims to create synthetic molecules that replicate the function of natural enzymes.
The bond between the nickel atom and the four phosphorus trifluoride ligands in Ni(PF₃)₄ serves as a model for understanding these interactions. The trifluorophosphine (PF₃) ligand is a very strong π-acceptor, meaning it can accept electron density from the metal center into its own empty orbitals. This property is due to the highly electronegative fluorine atoms, which pull electron density away from the phosphorus atom.
This strong π-accepting ability stabilizes the nickel in a low oxidation state (in this case, zero) and significantly influences the electronic structure and reactivity of the complex. Studying the tetrahedral geometry and the electronic properties of a stable, well-defined complex like Ni(PF₃)₄ allows researchers to understand principles that are crucial for designing artificial enzymes. These synthetic mimics often need to replicate the active sites of metalloenzymes, where the electronic environment of the metal is key to its catalytic activity. Therefore, the insights gained from Ni(PF₃)₄ contribute to the rational design of catalysts for a variety of chemical transformations.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for Tetrakis(trifluorophosphine)nickel(0), and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves ligand substitution reactions. For example, nickel(0) precursors (e.g., nickel carbonyl) may react with trifluorophosphine (PF₃) under inert atmospheres at low temperatures. Reaction parameters such as solvent choice (e.g., anhydrous THF), PF₃ pressure, and temperature (often −30°C to 0°C) critically influence yield and purity. Post-synthesis purification via vacuum sublimation or recrystallization is recommended to remove unreacted PF₃ or nickel byproducts .
Q. How should this compound(0) be handled and stored to prevent decomposition?
- Methodological Answer : The compound is air- and moisture-sensitive. Storage requires inert atmospheres (argon or nitrogen) at temperatures below 4°C. Use Schlenk-line techniques or gloveboxes for handling. Decomposition products include PF₃, NiO, and CO (from ligand dissociation), necessitating ventilation and PPE (e.g., respirators for PF₃ gas mitigation) .
Q. What spectroscopic techniques are effective for characterizing this compound(0)'s electronic structure?
- Methodological Answer : Photoelectron spectroscopy (PES) directly probes metal-ligand bonding, revealing Ni–PF₃ σ-donation and π-backbonding strengths. Complementary techniques include:
- IR spectroscopy : PF₃ stretching vibrations (~800–900 cm⁻¹).
- ³¹P NMR : Monitors ligand coordination symmetry.
- X-ray crystallography : Resolves molecular geometry (e.g., tetrahedral vs. distorted structures) .
Advanced Research Questions
Q. What are the dominant decomposition pathways of this compound(0) under electron beam irradiation, and how do they affect deposition processes?
- Methodological Answer : Electron-induced decomposition involves dissociative electron attachment (DEA), releasing PF₃ ligands and forming metallic nickel deposits. In situ mass spectrometry and X-ray photoelectron spectroscopy (XPS) can track volatile byproducts (e.g., PF₃) and deposit composition. Comparative studies with Pt(PF₃)₄ suggest similar mechanisms, where low-energy secondary electrons dominate decomposition .
Q. How do ligand substitution reactions in this compound(0) proceed, and what kinetic models describe these processes?
- Methodological Answer : Substitution kinetics follow a dissociative mechanism (D mechanism). For example, replacing PF₃ with CO or phosphines involves:
- Rate-determining step : PF₃ dissociation from Ni(0).
- Kinetic analysis : Use stopped-flow spectroscopy under pseudo-first-order conditions. Activation parameters (ΔH‡, ΔS‡) derived from Eyring plots reveal solvent and temperature dependencies. Basolo et al. (1971) reported rate constants (k) ranging from 10⁻³ to 10⁻⁵ s⁻¹ in nonpolar solvents .
Q. What computational methods predict the reactivity of this compound(0) in catalytic cycles?
- Methodological Answer : Density functional theory (DFT) simulations model:
- Electronic structure : Natural bond orbital (NBO) analysis quantifies Ni–PF₃ bonding.
- Reaction pathways : Transition-state searches for ligand substitution or oxidative addition (e.g., with aryl halides).
- Catalytic cycles : Free-energy diagrams identify rate-limiting steps (e.g., Ni⁰ → Ni²⁺ oxidation). Benchmark against experimental kinetics to validate accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
